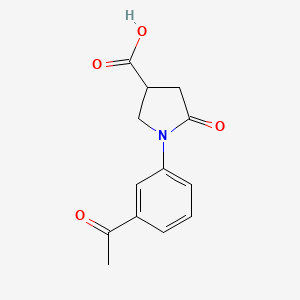

1-(3-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains an acetylphenyl group, a pyrrolidine ring (a five-membered ring with one nitrogen atom), and a carboxylic acid group .

Molecular Structure Analysis

While specific structural data for this compound is not available, we can infer some general characteristics based on its functional groups. The molecule likely has regions of polarity due to the presence of the carboxylic acid group .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the carboxylic acid group could participate in acid-base reactions, and the pyrrolidine ring might undergo reactions at the nitrogen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound having acidic properties .

Applications De Recherche Scientifique

Reactive Extraction and Separation Techniques

Carboxylic acids are crucial in various chemical processes, and their separation from mixtures is a significant area of study. The use of organic solvents and supercritical fluids has been reviewed, highlighting the efficiency of supercritical CO2 for the reactive extraction of carboxylic acids due to its environmentally friendly and non-toxic characteristics. This method offers higher yield and simplicity over traditional separation methods, potentially applicable to the separation of specific carboxylic acid derivatives like 1-(3-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Djas & Henczka, 2018).

Biocatalysis and Metabolic Engineering

The impact of carboxylic acids on microbial fermentation processes is significant, affecting the production of bio-renewable chemicals. Understanding the inhibition mechanisms of carboxylic acids on microbes such as Escherichia coli and Saccharomyces cerevisiae is crucial for metabolic engineering efforts aimed at increasing microbial robustness and improving industrial performance (Jarboe et al., 2013).

Drug Synthesis and Medicinal Chemistry

Levulinic acid (LA), a biomass-derived platform chemical with carboxyl and carbonyl functional groups, showcases the versatility of carboxylic acids in drug synthesis. LA and its derivatives serve as precursors for synthesizing a variety of value-added chemicals and pharmaceuticals, indicating the potential utility of structurally complex carboxylic acids in medicinal chemistry (Zhang et al., 2021).

Solvent Development for Carboxylic Acid Recovery

The development of new solvents for the extraction of carboxylic acids from aqueous streams, such as those generated in biomass fermentation processes, is an area of active research. Innovations in solvent technologies, including ionic liquids and nitrogen-based extractants, aim to improve the economic feasibility of processes for recovering carboxylic acids, suggesting potential methodologies for refining and utilizing specific carboxylic acid compounds (Sprakel & Schuur, 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-8(15)9-3-2-4-11(5-9)14-7-10(13(17)18)6-12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOHFSCDNBLYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2CC(CC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2532005.png)

![(E)-4-(Dimethylamino)-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2532011.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2532016.png)

![3-chloro-2-[5-[(Z)-2-nitroprop-1-enyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2532019.png)

![5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2532024.png)